Lipophilicity Increase of 2-Propen-1-amine, 3-(4-ethylphenyl)- Over Unsubstituted Cinnamylamine
The para-ethyl substitution on 2-Propen-1-amine, 3-(4-ethylphenyl)- increases calculated LogP to 2.67, compared to the unsubstituted cinnamylamine which has a LogP of approximately 1.9 . This enhanced lipophilicity is expected to improve membrane permeability, a key factor for intracellular target engagement, while remaining within the optimal range for drug-likeness (LogP < 5) [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 |
| Comparator Or Baseline | Cinnamylamine (unsubstituted), LogP ≈ 1.9 |
| Quantified Difference | ΔLogP ≈ 0.77 |
| Conditions | Calculated LogP values; target compound from Fluorochem technical datasheet; cinnamylamine LogP based on standard computational predictions. |
Why This Matters
Higher lipophilicity within the optimal range correlates with improved passive membrane diffusion, potentially enhancing cellular uptake and in vitro efficacy.
- [1] Jung, B. H., et al. (2004). Synthesis and Biological Evaluation as a Potential Antifungal Allylamine Derivatives. Yakhak Hoeji, 48(4), 254-260. View Source
